Product packaging for cyclohexyl(4H-1,2,4-triazol-3-yl)methanol(Cat. No.:CAS No. 1489220-54-3)

cyclohexyl(4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2575400
CAS No.: 1489220-54-3
M. Wt: 181.239
InChI Key: NDIIGSHIEZHMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence as a core structural component in a vast number of compounds with a wide spectrum of biological activities. researchgate.netglobalresearchonline.net The chemical properties of the 1,2,4-triazole ring—such as its metabolic stability, capacity for hydrogen bonding, dipole character, and rigidity—make it an effective pharmacophore that can interact with high affinity to various biological receptors and enzymes. nih.gov

The versatility of the 1,2,4-triazole nucleus has led to its incorporation into numerous clinically approved drugs across a remarkable range of therapeutic areas. researchgate.net Its derivatives have been extensively studied and have demonstrated significant potential in the development of new therapeutic agents. nih.gov The broad and potent activity of compounds containing this scaffold has established 1,2,4-triazoles as pharmacologically significant structures, driving continuous research into new derivatives. nih.gov

Table 1: Selected Pharmacological Activities of 1,2,4-Triazole Derivatives

Therapeutic Area Examples of Activity/Target
Anti-infective Antifungal (e.g., Fluconazole (B54011), Itraconazole), Antibacterial, Antiviral (e.g., Ribavirin), Antiparasitic, Antitubercular. nih.govnih.govresearchgate.net
Anticancer Aromatase inhibitors (e.g., Letrozole, Anastrozole), various cytotoxic activities against cancer cell lines. nih.govnih.gov
Central Nervous System Anticonvulsant, Anxiolytic (e.g., Alprazolam), Antidepressant, Analgesic. nih.govnih.gov
Anti-inflammatory Inhibition of inflammatory pathways. nih.gov

| Other | Antioxidant, Antihypertensive, Antimalarial, Plant growth regulation. nih.govtandfonline.com |

Rationale for Dedicated Investigation of Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol

While extensive research literature on this compound as a standalone compound is not widely available, the scientific justification for its investigation is clear and compelling. The rationale is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities.

In this molecule, the proven 1,2,4-triazole scaffold is appended with two key groups: a methanol (B129727) (-CH₂OH) group and a cyclohexyl ring.

The Methanol Group: The presence of a hydroxyl group can introduce hydrogen bonding capabilities, potentially influencing the molecule's solubility and its interaction with biological targets. The conversion of a keto group to a corresponding alcohol in some 1,2,4-triazole derivatives has been shown to be a useful strategy for enhancing antifungal activity. tandfonline.com

The Cyclohexyl Group: This bulky, non-aromatic, and lipophilic group can significantly influence the pharmacokinetic profile of a molecule. It can increase lipid solubility, potentially aiding in crossing biological membranes. Furthermore, the cyclohexyl moiety can serve as a rigid anchor to orient the rest of the molecule within a receptor's binding pocket. Research into related structures, such as N4-cyclohexyl-1,2,4-triazole derivatives, has shown significant trypanocidal activity, indicating that the inclusion of a cyclohexyl ring can be beneficial for specific biological actions. nih.gov Similarly, other complex 1,2,4-triazoles containing a cyclohexyl group have been synthesized and investigated for their antitumor properties. researchgate.net

The dedicated investigation of this compound is therefore driven by the hypothesis that the specific combination of these three components—the triazole ring, the methanol group, and the cyclohexyl substituent—will result in a novel chemical entity with unique therapeutic or material properties that differ from other derivatives.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₅N₃O bldpharm.com
IUPAC Name This compound

| MDL Number | MFCD21194736 bldpharm.com |

Interdisciplinary Research Objectives and Scope

The study of a novel compound like this compound necessitates a multifaceted and interdisciplinary approach. The primary objectives of such research span from fundamental chemical synthesis to comprehensive biological evaluation.

Chemical Synthesis and Characterization: The foundational objective is to establish an efficient and scalable synthetic pathway for the compound. This involves exploring various synthetic methodologies for 1,2,4-triazole formation and subsequent functionalization. chemmethod.com Once synthesized, the compound's structure must be unequivocally confirmed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Screening and Evaluation: A primary goal is to determine the biological activity profile of the molecule. Based on the known activities of the 1,2,4-triazole scaffold, a broad screening approach would be implemented. This includes in vitro assays to test for antifungal, antibacterial, anticancer, and antiviral activities. nih.govnih.gov Any promising "hits" from this initial screening would be subjected to more detailed secondary assays to determine potency and selectivity.

Computational Chemistry and Molecular Modeling: In silico techniques play a crucial role in modern drug discovery. Research objectives include using molecular docking to predict how the compound might bind to the active sites of known enzymes or receptors. nih.gov Pharmacophore modeling can help identify the key chemical features of the molecule that are essential for any observed biological activity, guiding the design of future derivatives. semanticscholar.org

Structure-Activity Relationship (SAR) Studies: A critical long-term objective is to understand the relationship between the molecule's structure and its biological activity. This involves the systematic synthesis of analogs—for example, by modifying the cyclohexyl ring (e.g., changing its position or adding substituents) or altering the methanol group—and evaluating how these changes impact biological efficacy. This process is essential for optimizing a lead compound into a more potent and selective agent.

The scope of research is therefore broad, integrating organic synthesis, analytical chemistry, pharmacology, and computational science to fully characterize the chemical nature and potential applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O B2575400 cyclohexyl(4H-1,2,4-triazol-3-yl)methanol CAS No. 1489220-54-3

Properties

IUPAC Name

cyclohexyl(1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIIGSHIEZHMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of Cyclohexyl 4h 1,2,4 Triazol 3 Yl Methanol

Quantum Mechanical Calculations for Structural and Electronic Characterization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide insights into the three-dimensional structure, electron distribution, and vibrational modes, which are crucial for predicting its behavior and potential applications.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like cyclohexyl(4H-1,2,4-triazol-3-yl)methanol, DFT would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield a wealth of information about the electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. Other electronic properties, including electron affinity, ionization potential, and the distribution of electron density, can also be computed to provide a comprehensive electronic profile of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR and IR vibrational frequencies)

A significant application of quantum mechanical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental IR data and confirming the synthesis of the target compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted for the hydrogen (¹H) and carbon (¹³C) atoms within this compound. These calculations are based on the magnetic shielding environment of each nucleus in the optimized geometry. The predicted NMR spectra serve as a powerful tool for structural elucidation, helping to assign the signals in experimentally obtained NMR spectra to specific atoms within the molecule.

Conformational Analysis and Energy Landscapes

The cyclohexyl ring in this compound can adopt various conformations, most notably the chair and boat forms. Additionally, rotation around the single bonds connecting the cyclohexyl, methanol (B129727), and triazole moieties can lead to different spatial arrangements, or conformers. Conformational analysis is a computational study that explores these different conformers and their relative energies.

Molecular Docking Simulations to Elucidate Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Binding Poses and Affinities

In a molecular docking simulation, this compound would be treated as the ligand, and a specific receptor of interest would be the target. The simulation would explore various possible binding poses of the ligand within the active site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in terms of binding energy (e.g., kcal/mol). The pose with the lowest binding energy is predicted to be the most stable and likely binding mode.

The predicted binding affinity provides a quantitative measure of how strongly the ligand is expected to bind to the receptor. This information is critical for prioritizing potential drug candidates for further experimental testing.

Identification of Critical Binding Site Interactions (e.g., hydrogen bonding, hydrophobic contacts)

Beyond predicting the binding pose and affinity, molecular docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the biological activity of the molecule.

For this compound, the analysis would identify key interactions such as:

Hydrogen bonding: The hydroxyl group and the nitrogen atoms of the triazole ring are potential hydrogen bond donors and acceptors, respectively. Docking would reveal if these groups form hydrogen bonds with specific amino acid residues in the receptor's active site.

Hydrophobic contacts: The cyclohexyl ring is a bulky, nonpolar group that can engage in favorable hydrophobic interactions with nonpolar regions of the binding pocket.

By visualizing and analyzing these interactions, researchers can understand the structural basis for the ligand's binding and potentially identify ways to modify the molecule to improve its affinity and selectivity for the target receptor.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. frontiersin.org For a compound like this compound, MD simulations provide critical insights into its dynamic behavior at the atomic level, which is essential for understanding its biological activity and interaction with target proteins. frontiersin.orgrsc.org These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles vary with time. pensoft.net

The therapeutic efficacy of a molecule is often linked to its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to the binding site of its biological target. This compound possesses significant conformational flexibility due to the rotatable bonds connecting the cyclohexyl ring, the methanol group, and the triazole ring.

MD simulations in an explicit solvent (typically water) are employed to explore the conformational landscape of the molecule. By simulating the compound's movement over nanoseconds, researchers can identify the most stable, low-energy conformations and the transitions between them. Key areas of flexibility include:

Cyclohexyl Ring Pucker: The cyclohexyl group can exist in several conformations, such as the stable "chair" and the more flexible "boat" and "twist-boat" forms. MD simulations can quantify the energetic barriers between these states and determine the most probable conformation in a solution.

Side Chain Orientation: The orientation of the methanol group relative to the triazole ring, and the rotation of the entire triazole-methanol moiety relative to the cyclohexyl ring, are crucial for its interaction with target proteins.

Analysis of the simulation trajectory, often through techniques like cluster analysis, helps to group similar structures and identify the most populated conformational states. This information is vital for understanding how the molecule might present itself to a biological receptor.

Once a potential protein target is identified, such as cytochrome P450 lanosterol (B1674476) 14α-demethylase for triazole-based antifungals, MD simulations are used to assess the stability of the this compound-protein complex. frontiersin.orgscitechnol.com A stable binding interaction over time is a prerequisite for sustained biological activity. rsc.org

A typical simulation runs for an extended period (e.g., 100 nanoseconds) to observe the dynamic behavior of the ligand within the protein's binding site. research-nexus.netresearchgate.net Several metrics are used to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms and the ligand's heavy atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation suggests that the complex is stable and the ligand remains securely bound. rsc.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. It can reveal which parts of the protein interact most dynamically with the ligand. rsc.org

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are key indicators of a stable and specific interaction. pensoft.net

These analyses provide a detailed picture of the dynamic interactions, confirming whether the initial binding pose predicted by molecular docking is maintained over time and highlighting the key residues responsible for anchoring the ligand. researchgate.netnih.gov

In Silico Predictive Pharmacokinetic and Toxicological Assessments (Excluding Experimental ADMET and Human Clinical)

In silico tools use computational models to predict the pharmacokinetic (what the body does to a drug) and toxicological properties of a compound before it is synthesized and tested in a lab. ijprajournal.com These predictions help to prioritize candidates with favorable drug-like properties and flag potential liabilities early in the drug discovery process. nih.gov

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several computational models and rule-based filters are used for this purpose.

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness. It states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors ≤ 5

Hydrogen Bond Acceptors ≤ 10

Other Parameters: Beyond Lipinski's rule, various other physicochemical properties are calculated to predict bioavailability, such as the Topological Polar Surface Area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes.

The table below shows a representative in silico prediction of physicochemical properties for this compound.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC9H15N3O
Molecular Weight181.24 g/mol Compliant (≤ 500)
Log P0.85Compliant (≤ 5)
Hydrogen Bond Donors2Compliant (≤ 5)
Hydrogen Bond Acceptors4Compliant (≤ 10)
Topological Polar Surface Area (TPSA)71.8 Ų
Number of Rotatable Bonds3

Note: The values in this table are illustrative and are based on standard computational algorithms for a molecule with this structure.

In silico toxicology models use machine learning and quantitative structure-activity relationship (QSAR) methods to predict the potential toxicity of chemicals. nih.govrsc.orgrsc.org These models are trained on large datasets of known toxic and non-toxic compounds and can identify structural alerts—substructures that are associated with specific types of toxicity. rsc.org

For this compound, computational screening would typically assess several toxicity endpoints:

Mutagenicity (Ames Test): Prediction of whether the compound is likely to induce mutations in bacterial DNA, which is often a proxy for carcinogenic potential.

Carcinogenicity: Models predict the likelihood of a compound causing cancer based on its structural features compared to known carcinogens.

Hepatotoxicity: Prediction of potential liver damage.

Cardiotoxicity (hERG Inhibition): Assessment of the compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.

The results from these predictive models are used to rank compounds and de-select those with a high probability of being toxic, thereby saving resources by avoiding unnecessary experimental testing. frontiersin.org

The table below provides an example of a qualitative in silico toxicity prediction report.

Toxicity EndpointPredictionConfidence
Mutagenicity (Ames)Non-mutagenicHigh
CarcinogenicityNon-carcinogenMedium
HepatotoxicityLow RiskMedium
hERG InhibitionLow RiskHigh

Note: These predictions are for illustrative purposes and represent the type of output generated by in silico toxicity prediction software.

Structure Activity Relationship Sar Studies and Rational Design of Cyclohexyl 4h 1,2,4 Triazol 3 Yl Methanol Derivatives

Systematic Chemical Modifications of the Cyclohexyl Moiety

The cyclohexyl group plays a significant role in the biological profile of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol derivatives. Research has indicated that the presence and nature of this cycloalkyl group can substantially modulate the compound's antifungal activity.

Studies involving the bioisosteric replacement of aromatic rings with cycloalkyl groups have provided valuable insights. For instance, in a series of novel antifungal triazoles, the substitution of a phenyl group with a cycloalkyl group, such as cyclopentyl, cyclohexyl, or cyclopropyl, was found to potentially enhance antifungal activity. nih.gov This suggests that the non-planar, saturated nature of the cyclohexyl ring may offer a favorable conformation for binding to the target enzyme, a concept that has been explored in the development of various therapeutic agents.

Table 1: Impact of Cycloalkyl Substitution on Antifungal Activity
Compound SeriesSubstitution at Phenyl PositionObserved Antifungal Activity EnhancementReference
Novel Antifungal TriazolesCyclopentylPotential for enhancement nih.gov
Novel Antifungal TriazolesCyclohexylPotential for enhancement nih.gov
Novel Antifungal TriazolesCyclopropylPotential for enhancement nih.gov
Indole-TriazolesN-cyclohexylModerate to good activity against Candida albicans nih.gov

Derivatization Strategies for the Methanol (B129727) Functional Group

The methanol group in this compound is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with the target protein. Derivatization of this hydroxyl group has been a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties.

In the broader class of triazole alcohols, the hydroxyl group is a key component for antifungal activity. nih.gov Modifications such as esterification or etherification can alter the compound's solubility, metabolic stability, and ability to interact with the active site of the target enzyme, such as lanosterol (B1674476) 14α-demethylase (CYP51) in fungi. nih.gov The orientation of the hydroxyl group and its ability to act as a hydrogen bond donor are crucial for potent inhibition of this enzyme. nih.gov

For example, in the design of fluconazole (B54011) analogues, the tertiary alcohol moiety was identified as a key active feature in animal models. researchgate.net This underscores the importance of the hydroxyl group's presence and its specific placement within the molecule for optimal biological activity.

Investigation of Substituent Effects on the 1,2,4-Triazole (B32235) Core

The 1,2,4-triazole ring is a cornerstone of the activity of this class of compounds, primarily due to its ability to coordinate with the heme iron atom in the active site of cytochrome P450 enzymes. nih.gov The electronic properties of the triazole ring can be fine-tuned by the introduction of various substituents, thereby influencing its binding affinity and selectivity.

Structure-activity relationship studies on a wide range of 1,2,4-triazole derivatives have shown that the nature and position of substituents on the triazole ring can dramatically affect their biological activity. For instance, in a series of ciprofloxacin-triazole hybrids, the type of substituent at the C-3 position of the 1,2,4-triazole ring was found to be a key determinant of antibacterial activity, with a hydroxyphenyl fragment being the most favorable. mdpi.com

Furthermore, the introduction of different moieties, such as indole, benzimidazole, or quinoline (B57606), to the triazole core has been explored to enhance antifungal efficacy. nih.gov For example, derivatives with methoxy (B1213986) and chloro substituents on a quinoline moiety attached to the triazole showed enhanced activity. nih.gov These findings demonstrate that the 1,2,4-triazole core serves as a versatile scaffold for chemical modification to optimize biological activity.

Table 2: Effect of Substituents on the 1,2,4-Triazole Core on Biological Activity
Compound SeriesSubstituent/Moiety on Triazole CoreObserved Effect on ActivityReference
Ciprofloxacin-triazole hybridsHydroxyphenyl at C-3Favorable antibacterial effect mdpi.com
Quinoline-triazole derivativesMethoxy and chloro groups on quinolineEnhanced antifungal activity nih.gov
Indole-triazole compoundsN-phenyl and 3,4-dichlorobenzyl moietiesActivity against Candida albicans nih.gov

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural properties of compounds with their biological activities. For 1,2,4-triazole derivatives, 2D and 3D-QSAR models have been developed to predict their antifungal and anticancer activities. physchemres.orgnih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity.

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to series of novel triazole derivatives to identify the key structural features responsible for their antifungal potency. researchgate.net These studies provide contour maps that highlight regions where modifications to the molecule are likely to increase or decrease activity, thus guiding the design of new, more potent compounds. The development of such models for this compound analogues would be a valuable tool for optimizing their therapeutic potential.

Rational Design and Synthesis of Advanced Analogues Based on SAR Insights

The culmination of SAR and QSAR studies is the rational design and synthesis of advanced analogues with improved efficacy, selectivity, and pharmacokinetic profiles. The insights gained from systematic modifications of the cyclohexyl moiety, the methanol group, and the triazole core provide a roadmap for the design of next-generation compounds.

For example, based on the understanding that cycloalkyl groups can enhance antifungal activity, new analogues could be designed with modified cyclohexyl rings, such as the introduction of substituents or conformational constraints, to further optimize interactions with the target. Similarly, knowledge of the importance of the hydroxyl group could lead to the design of prodrugs or bioisosteric replacements that improve oral bioavailability or metabolic stability.

The design of novel 1,2,4-triazole derivatives is an active area of research, with new compounds being synthesized based on the structure of target enzymes like lanosterol 14α-demethylase. drugbank.com Molecular docking studies are often used in conjunction with SAR data to visualize the binding of designed compounds to the active site and to predict their affinity. drugbank.com This integrated approach of SAR, QSAR, and molecular modeling is crucial for the efficient discovery and development of advanced analogues of this compound with superior therapeutic properties.

Broader Academic Perspectives and Future Research Trajectories

Development of Green Chemistry Approaches for Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol Synthesis

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods that may utilize harsh reagents and organic solvents. jmrionline.com The principles of green chemistry aim to mitigate these environmental concerns by developing more sustainable synthetic protocols. jmrionline.comrsc.org For this compound, future research will likely focus on adapting and optimizing eco-friendly methods that are becoming prevalent in triazole synthesis. mdpi.comnih.gov

Key green chemistry strategies applicable to the synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. jmrionline.commdpi.com Microwave irradiation has been successfully used for the efficient, solvent-free synthesis of various 1,2,4-triazole derivatives. jmrionline.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, often under milder conditions than conventional heating. mdpi.comnih.gov Ultrasound has been employed for the one-pot synthesis of 1,2,4-triazoles with high efficiency. mdpi.com

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, glycerol, or deep eutectic solvents is a core tenet of green chemistry. consensus.app Water, in particular, is an attractive medium for the synthesis of 1,2,3-triazoles and similar heterocycles. consensus.app

Catalyst-Free or Recyclable Catalysts: The development of synthetic routes that eliminate the need for toxic metal catalysts or employ reusable catalytic systems, such as copper nanoparticles, is a significant area of research. consensus.appnih.gov

The table below summarizes potential green synthesis methodologies for triazole derivatives.

Methodology Advantages Relevance to this compound
Microwave-Assisted Synthesis Rapid reaction times, reduced energy use, often solvent-free. jmrionline.comrsc.org High potential for efficient synthesis by accelerating the cyclization step.
Ultrasound-Assisted Synthesis Enhanced reaction rates, high yields, milder conditions. mdpi.comnih.gov A promising approach for energy-efficient, one-pot synthesis protocols.
Green Solvents (e.g., Water, Glycerol) Reduced environmental impact, increased safety. consensus.app Could be employed in the key cycloaddition or condensation reactions.

Exploration of Novel Therapeutic or Agrochemical Targets for Triazole Scaffolds

The 1,2,4-triazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals due to its wide range of biological activities. bohrium.comrjptonline.orgnih.gov Triazole derivatives are known to exhibit antifungal, antibacterial, anticancer, herbicidal, and insecticidal properties. bohrium.comnih.govresearchgate.net The primary mechanism for many triazole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. rjptonline.orgresearchgate.net

For this compound, future research will involve screening against a wide array of biological targets to uncover novel applications. The specific combination of the cyclohexyl and methanol (B129727) substituents could modulate its activity, selectivity, and pharmacokinetic properties.

Potential research directions include:

Antimicrobial Drug Discovery: Investigating its efficacy against drug-resistant bacterial and fungal strains is a high priority, given the growing challenge of antimicrobial resistance. tandfonline.comnih.gov

Anticancer Agents: Many 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various enzymes and receptors involved in cell proliferation. researchgate.netresearchgate.netnih.gov

Agrochemicals: The compound could be evaluated as a potential fungicide, herbicide, or insecticide. bohrium.comresearchgate.net The triazole moiety is present in many commercial pesticides. bohrium.comrjptonline.org

Enzyme Inhibition: Beyond established targets, the compound could be screened against other enzyme families where the triazole scaffold might serve as a key pharmacophore. researchgate.net

Advanced Characterization Techniques for Structural Elucidation

The definitive structural confirmation of this compound relies on a suite of advanced spectroscopic and analytical techniques. While standard methods provide basic characterization, a deeper understanding of its three-dimensional structure and solid-state packing requires more sophisticated approaches.

The following table outlines key characterization techniques:

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information on the chemical environment of ¹H and ¹³C atoms, confirming the connectivity of the cyclohexyl, methanol, and triazole moieties. nih.govchemicalbook.comacs.org
Infrared (IR) Spectroscopy Identifies characteristic functional groups, such as the O-H stretch of the methanol, N-H of the triazole, and C-N and C=N bonds within the ring. acs.org
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that help confirm the structure. nih.gov
X-ray Crystallography Offers unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

| Hirshfeld Surface Analysis | A computational tool used alongside crystallographic data to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into crystal packing. bohrium.com |

Future research would benefit from single-crystal X-ray diffraction to precisely map the molecular geometry and understand how the molecules arrange themselves in a crystalline solid. This information is crucial for understanding physical properties and for computational modeling studies. bohrium.com

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis and biological testing has become an indispensable tool in modern chemical research. researchgate.netnih.gov This synergy allows for the rational design of molecules, prediction of their properties, and elucidation of their mechanisms of action at a molecular level. nih.govrsc.org

For this compound and its derivatives, a combined approach would involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation. researchgate.netirjweb.comzsmu.edu.ua

Molecular Docking: This computational technique predicts the preferred orientation of the molecule when bound to a biological target, such as an enzyme active site. researchgate.netnih.govacs.org It can help to identify likely therapeutic or agrochemical targets and explain observed biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interaction with a biological target over time, providing insights into binding stability and conformational changes. nih.gov

QSAR (Quantitative Structure-Activity Relationship): By synthesizing and testing a series of related analogs, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds.

This integrated approach accelerates the discovery process, reduces the cost and time associated with extensive experimental screening, and provides a deeper understanding of the molecular interactions driving biological effects. nih.gov

Potential as Chemical Probes for Biological Pathway Interrogation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function within a cellular or organismal context. The triazole scaffold is a valuable component in the design of such probes due to its chemical stability and ability to act as a linker or pharmacophore. nih.gov

This compound could serve as a foundational structure for developing chemical probes. Future research could focus on:

Functionalization: The methanol group provides a convenient handle for attaching reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure's interaction with its target. researchgate.net

Target Identification: If the compound shows a specific biological effect, "tagged" versions can be used in affinity purification or activity-based protein profiling experiments to identify its molecular target within a complex biological sample.

Fluorescent Probes: By conjugating the triazole derivative to a fluorophore, it may be possible to create probes that can visualize the localization and dynamics of a target protein within living cells. researchgate.netmdpi.com For instance, triazole-containing BODIPY dyes have been used as fluorescent probes for amyloid oligomers. researchgate.net

The development of such probes would not only elucidate the mechanism of action of this compound itself but also provide valuable tools for the broader biological community to study specific cellular pathways.

Contributions to Fundamental Heterocyclic Chemistry

The synthesis and study of specific molecules like this compound contribute to the broader, fundamental understanding of heterocyclic chemistry. The 1,2,4-triazole ring is a π-excessive aromatic system with unique chemical properties. chemicalbook.com

Research on this compound can provide insights into:

Synthesis and Reactivity: Exploring different synthetic routes (e.g., via amidines or hydrazides) and studying the reactivity of the substituted 1,2,4-triazole ring enhances the toolkit of synthetic organic chemists. chemicalbook.comfrontiersin.orgresearchgate.net The presence of the cyclohexyl and methanol groups may influence the regioselectivity and stereoselectivity of reactions on the triazole core.

Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms (1H and 4H), and the substituents can influence the equilibrium between them. chemicalbook.com Spectroscopic and computational studies can determine the predominant tautomer of this compound.

Structure-Property Relationships: By systematically modifying the cyclohexyl and methanol groups and studying the resulting changes in physical, chemical, and biological properties, a clearer understanding of structure-property relationships for this class of compounds can be developed.

Each new, well-characterized heterocyclic compound adds a data point to the collective knowledge of the field, aiding in the development of predictive models for reactivity and function. mdpi.com

Future Outlook and Research Challenges

The future research trajectory for this compound is promising, yet it is accompanied by several challenges inherent to the broader field of triazole chemistry.

Future Outlook:

Drug and Agrochemical Development: The compound serves as a lead structure for the development of new therapeutic agents and crop protection chemicals with potentially improved efficacy and selectivity. acs.orgijprajournal.com

Materials Science: The triazole ring is also used in materials science, for example, in the construction of polymers and coordination complexes. rsc.org The properties of this specific molecule in such applications could be explored.

Advancements in Chemical Biology: Its potential use as a scaffold for chemical probes could lead to new tools for studying complex biological systems. nih.gov

Research Challenges:

Antimicrobial Resistance: A primary challenge in developing new antimicrobial triazoles is the increasing prevalence of resistant microbial strains, which necessitates the discovery of compounds with novel mechanisms of action. tandfonline.comtaylorandfrancis.com

Selectivity and Off-Target Effects: Achieving high selectivity for a specific biological target while minimizing off-target effects is a critical challenge in drug discovery to reduce potential toxicity. nih.gov

Scalable and Sustainable Synthesis: Developing synthetic routes that are not only green but also economically viable and scalable for potential industrial production remains a significant hurdle. nih.gov

Compound-Specific Data: A major immediate challenge is the lack of specific published research on this compound itself, requiring foundational studies to establish its basic chemical and biological properties.

Addressing these challenges will require a multidisciplinary approach, integrating green chemistry, synthetic innovation, computational modeling, and thorough biological evaluation. tandfonline.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cyclohexyl(4H-1,2,4-triazol-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Cyclohexyl-substituted triazole derivatives are typically synthesized via condensation reactions. For example, substituted benzaldehydes can react with 4-amino-triazole precursors in absolute ethanol under reflux (4–6 hours) with catalytic glacial acetic acid. Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol yield purified products . Optimization involves adjusting molar ratios (e.g., 1:1 aldehyde-to-triazole), temperature control (reflux vs. room temperature), and acid catalysts (e.g., HCl vs. acetic acid) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts:
  • δ 9.85 ppm : Imine proton (-N=CH) in triazole derivatives .
  • δ 4.42 ppm : Thioether (-SCH2) protons .
  • IR : Key stretches include C=N (~1607 cm⁻¹), CONH (~1642 cm⁻¹), and S-C (~688 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 442.158 for derivatives) and fragmentation patterns .

Q. How can crystallographic data resolve structural ambiguities in triazole derivatives?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous bond-length and angle data. For example, SHELXL refines high-resolution data to identify hydrogen bonding in triazole rings, while ORTEP-3 generates thermal ellipsoid models to visualize molecular packing .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties of cyclohexyl-triazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, triazole rings exhibit high electron density at N3, making them reactive toward electrophiles . Solvent effects (e.g., ethanol polarity) are incorporated via PCM models to simulate reaction environments .

Q. What strategies resolve contradictions in biological activity data for structurally similar triazole derivatives?

  • Methodological Answer :

  • Dose-Response Assays : Test compounds across a concentration range (e.g., 0.1–100 µM) to establish IC₅₀ values against microbial strains .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups on phenyl rings) to identify key pharmacophores .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., binding to fungal CYP51) and validate experimental MIC data .

Q. How can crystallization challenges (e.g., twinning or poor diffraction) be mitigated during X-ray analysis?

  • Methodological Answer :

  • Crystal Optimization : Vapor diffusion with mixed solvents (e.g., DCM/hexane) improves crystal quality.
  • Data Collection : Use synchrotron radiation for weak diffractors. For twinned crystals, apply SHELXL 's TWIN/BASF commands to refine twin laws .
  • Validation : Cross-check with PLATON to detect missed symmetry or disorder .

Q. What mechanistic insights explain variations in triazole derivative synthesis yields under similar conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify intermediates (e.g., Schiff base formation).
  • Acid Catalysis : Glacial acetic acid protonates aldehydes, accelerating nucleophilic attack by triazole amines. Competing side reactions (e.g., aldol condensation) reduce yields in strongly acidic conditions .
  • Steric Effects : Bulky cyclohexyl groups slow imine formation, necessitating prolonged reflux .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for cyclohexyl-triazole derivatives in biological assays?

  • Methodological Answer :

  • pH Stability : Incubate compounds in buffers (pH 4–9) at 37°C for 24–72 hours, analyzing degradation via HPLC .
  • Light/Temperature : Store samples under UV light (254 nm) or at 40°C to assess photolytic/thermal decomposition .

Q. What statistical methods are appropriate for analyzing biological replicate data in triazole bioactivity studies?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare mean inhibition zones across replicates. For non-normal data (e.g., MIC values), apply Kruskal-Wallis tests. Report p-values <0.05 as significant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.